2-(2-Thienyl)thiazole
Overview
Description
“2-(2-Thienyl)thiazole” is a heterocyclic compound with a molecular formula of C7H5NS2 . It is part of the azole heterocycles, which include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
Thiazolines and thiazoles are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . The synthesis of thiazolines over the past few decades has been limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are mostly synthesized by the condensation of α-haloketones with thioamides .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazolines and thiazoles are known as drugs, natural products, and pharmacologically active synthetic molecules . They are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Thienyl)thiazole” include a density of 1.3±0.1 g/cm3, boiling point of 291.1±32.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 50.9±3.0 kJ/mol, flash point of 131.8±15.5 °C, and index of refraction of 1.640 .
Scientific Research Applications
Antiprotozoal Activity
2-(2-Thienyl)thiazole derivatives have shown promise in antiprotozoal applications. A study by Verge & Roffey (1975) detailed the preparation of a series of thiazoles, notably 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, which demonstrated moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice.
Fluorescent Compounds in Spectroscopy
Thiazole-based aromatic heterocyclic fluorescent compounds have been utilized in spectroscopy due to their adjustable electronic properties. Tao et al. (2013) synthesized a family of thiazole-based compounds with various electron-donating and electron-withdrawing tails, which displayed high luminescence quantum yields and excellent thermal stability. These properties are valuable in the field of spectroscopy and electronic applications. (Tao et al., 2013)
Antimicrobial and Antitumor Activities
The synthesis and biological activities of thiazole and bisthiazole derivatives have been explored due to their diverse pharmacological activities. Borcea et al. (2021) reviewed various methods for synthesizing thiazole derivatives and described their antibacterial, antifungal, antiprotozoal, and antitumor activities. This research encourages further investigation into thiazole-containing drugs. (Borcea et al., 2021)
Corrosion Inhibition
Thiazole derivatives have been studied for their potential in corrosion inhibition. Lebrini et al. (2007) examined thiadiazole derivatives, including 2-(2-Thienyl)thiazole analogs, for their effectiveness in inhibiting mild steel corrosion in acidic solutions. These compounds showed good inhibition efficiency, demonstrating their potential in industrial applications. (Lebrini et al., 2007)
Synthesis of Heterocyclic Compounds
The synthesis of thiazole derivatives, including 2-(2-Thienyl)thiazole, has been explored for the creation of various heterocyclic compounds with potential medicinal applications. Sarojini et al. (2010) synthesized a series of thiazole derivatives and evaluated their antimicrobial properties, highlighting the versatility of thiazole in synthetic chemistry. (Sarojini et al., 2010)
Safety And Hazards
properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKXVQRRLZCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)thiazole |
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Citations
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